

Technical Support Center: Active Cathepsin G Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cathepsin G	
Cat. No.:	B13658871	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with active **Cathepsin G** enzyme.

Frequently Asked Questions (FAQs)

1. How should I reconstitute lyophilized active Cathepsin G?

For optimal recovery and activity, follow these steps to reconstitute lyophilized **Cathepsin G**:

- Before opening, briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[1]
- Reconstitute the enzyme in a buffer of 50 mM sodium acetate, 150 mM NaCl, pH 5.5.
 Alternatively, sterile, distilled water can be used for initial reconstitution to a concentration of 1 mg/mL, which will result in a solution containing 1X PBS and 2% sucrose if these were part of the lyophilized product.[1]
- Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and denaturation.
- If particulates are visible, continue gentle mixing for a couple of hours at room temperature, and if necessary, overnight at 4°C.
- 2. What are the recommended storage conditions for active Cathepsin G?

Proper storage is critical to maintaining the enzymatic activity of **Cathepsin G**.

Storage Condition	Recommendation	Stability
Lyophilized Powder	Store at -20°C or -80°C.[1][2]	Can be stable for up to 10 years.[1]
Reconstituted Enzyme (Short-term)	Refrigerate at 4°C.	Stable for up to 1 week.
Reconstituted Enzyme (Long-term)	Aliquot into single-use volumes (greater than 20 μL) and freeze at -70°C or -80°C.	Stock solutions are stable for up to 6 months at -70°C. Avoid repeated freeze-thaw cycles. [3]

3. My **Cathepsin G** activity is lower than expected. What are the possible causes?

Several factors can contribute to low enzymatic activity. Consider the following:

- Improper Storage: The enzyme may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.[3]
- Incorrect Reconstitution: Using the wrong buffer or improper handling during reconstitution can affect activity.
- Substrate Issues: The substrate may have degraded or been prepared incorrectly.
- Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal. The optimal pH for Cathepsin G activity is generally around 7.5.[4]
- Presence of Inhibitors: Your sample may contain endogenous or contaminating serine protease inhibitors (serpins).[5]
- 4. Can I use **Cathepsin G** in buffers other than the recommended reconstitution buffer?

While reconstitution should be performed as recommended, for subsequent assays, the buffer can be adjusted to suit the experimental needs. For activity assays, a common buffer is 100

mM HEPES at pH 7.5.[4] Always ensure the final assay conditions are compatible with enzyme stability and activity.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Problem	Possible Cause	Recommended Solution
No or very low enzyme activity	Inactive enzyme due to improper storage or handling.	Always store the enzyme as recommended and avoid multiple freeze-thaw cycles. Use fresh aliquots for each experiment.[3]
Incorrect assay setup.	Verify the concentrations of all reagents, the pH of the buffer, and the incubation temperature. Run a positive control to ensure the assay is working correctly.[3][6]	
Presence of a potent inhibitor in the sample.	Include a control with a known amount of active Cathepsin G added to your sample to test for inhibition. Consider sample purification to remove inhibitors.	
High background signal in the assay	Substrate instability or spontaneous hydrolysis.	Prepare the substrate solution fresh before each experiment. Run a blank control without the enzyme to measure the rate of spontaneous substrate degradation.[4]
Contamination of reagents.	Use high-purity reagents and sterile, nuclease-free water.	
Inconsistent results between experiments	Pipetting errors or variability in reagent preparation.	Use calibrated pipettes and prepare master mixes for reagents where possible to ensure consistency.[3]

Variations in incubation times or temperatures.	Ensure precise timing and consistent temperature control for all samples and experiments.[3]
Enzyme aggregation.	Briefly centrifuge the enzyme stock solution before use to pellet any aggregates.

Experimental Protocols Cathepsin G Colorimetric Activity Assay Protocol

This protocol is adapted from standard colorimetric assays using a p-nitroanilide (pNA) substrate.[3][4][6]

Materials:

- Active Cathepsin G
- Assay Buffer: 100 mM HEPES, pH 7.5 at 37°C[4]
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide[4]
- Substrate Solvent: Dimethyl Sulfoxide (DMSO)[4]
- 96-well clear microplate
- Microplate reader capable of measuring absorbance at 405 nm or 410 nm[3][4]

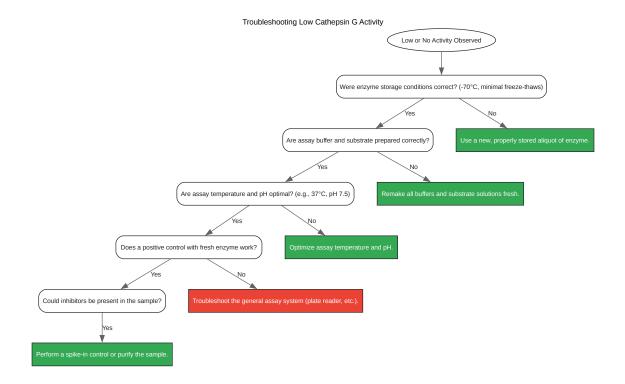
Procedure:

- Prepare the Substrate Stock Solution: Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-pnitroanilide substrate in DMSO to a concentration of 20 mM.[4]
- Prepare the Enzyme Solution: Immediately before use, dilute the active Cathepsin G in cold deionized water to a working concentration (e.g., 1.25 - 2.50 units/mL).[4]

- Set up the Assay: In a 96-well plate, prepare the following reactions:
 - Test Sample: Add your sample containing Cathepsin G.
 - Positive Control: Add the prepared Cathepsin G enzyme solution.
 - Blank (No Enzyme): Add the same buffer or sample matrix without the enzyme.
- Initiate the Reaction: Add the substrate solution to all wells to a final concentration of approximately 2.2 mM.[4]
- Measure Activity: Immediately begin reading the absorbance at 405 nm or 410 nm every minute for at least 5-10 minutes.[4]
- Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Subtract the rate of the blank from the rates of the test samples and positive control.

Workflow for Reconstitution and Storage

Reconstitution Centrifuge vial to pellet lyophilized powder Add recommended reconstitution buffer (e.g., 50 mM NaOAc, 150 mM NaCl, pH 5.5) Gently agitate at room temperature for 15-30 min Visually inspect for complete dissolution If fully dissolved Storage Aliquot into single-use volumes Short-term use Long-term storage


Workflow for Handling Lyophilized Cathepsin G

Click to download full resolution via product page

Caption: Workflow for reconstituting and storing lyophilized Cathepsin G.

Troubleshooting Logic for Low Enzyme Activity

Click to download full resolution via product page

Caption: Logical workflow for troubleshooting low Cathepsin G activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. Peptide handling & storage guidelines How to store a peptide? [sb-peptide.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cathepsin G: roles in antigen presentation and beyond PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- To cite this document: BenchChem. [Technical Support Center: Active Cathepsin G Enzyme].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13658871#handling-and-storage-of-active-cathepsin-g-enzyme]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com